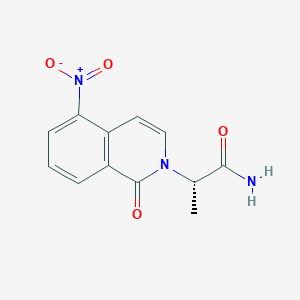
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a nitro group, an oxo group, and a propanamide group attached to the isoquinoline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the oxo group at the 1-position. The final step involves the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids for nitration, oxidizing agents for oxidation, and coupling reagents for the amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Reduction: 2-(5-Amino-1-oxoisoquinolin-2(1H)-yl)propanamide.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Hydrolysis: 2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid and ammonia.
Scientific Research Applications
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide can be compared with other isoquinoline derivatives such as:
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanamide group.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)ethanol: Contains an ethanol group instead of a propanamide group.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a propanamide group.
The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(2S)-2-(5-nitro-1-oxoisoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C12H11N3O4/c1-7(11(13)16)14-6-5-8-9(12(14)17)3-2-4-10(8)15(18)19/h2-7H,1H3,(H2,13,16)/t7-/m0/s1 |
InChI Key |
SEQXIBXVFUCLJI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















